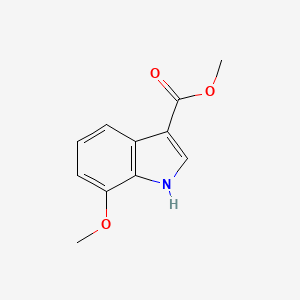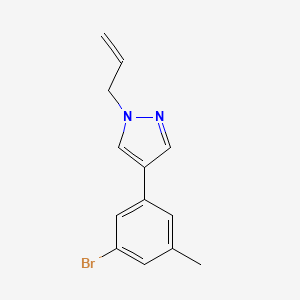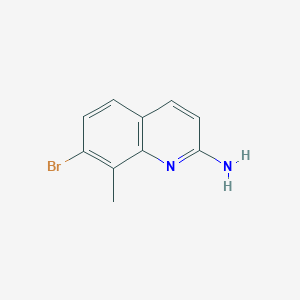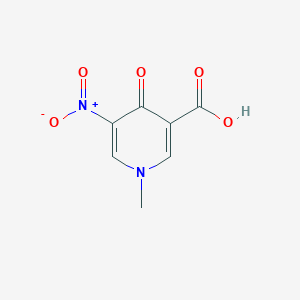
(S)-2-(Benzyl-Cbz-amino)-6-hydroxy-3-hexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Benzyl-Cbz-amino)-6-hydroxy-3-hexanone is a chiral compound that features a benzyl group, a carbobenzyloxy (Cbz) protected amino group, and a hydroxy group on a hexanone backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Benzyl-Cbz-amino)-6-hydroxy-3-hexanone typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the Hexanone Backbone: The hexanone backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Michael addition.
Introduction of the Hydroxy Group: The hydroxy group is introduced via selective reduction or hydroxylation reactions.
Chiral Resolution: The final product is obtained through chiral resolution techniques to ensure the desired (S)-configuration.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, catalysts, and purification techniques to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Benzyl-Cbz-amino)-6-hydroxy-3-hexanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ketone group may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Benzyl-Cbz-amino)-6-hydroxy-3-hexanone has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-2-(Benzyl-Cbz-amino)-6-hydroxy-3-hexanone depends on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, modulating their activity, and affecting various biochemical pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(Benzyl-Cbz-amino)-6-hydroxy-3-hexanone: The enantiomer of the compound with different stereochemistry.
2-(Benzyl-Cbz-amino)-3-hexanone: Lacks the hydroxy group.
2-(Benzyl-amino)-6-hydroxy-3-hexanone: Lacks the Cbz protection.
Uniqueness
(S)-2-(Benzyl-Cbz-amino)-6-hydroxy-3-hexanone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and protected amino group make it a valuable intermediate in asymmetric synthesis and drug development.
Eigenschaften
Molekularformel |
C21H25NO4 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
benzyl N-benzyl-N-(6-hydroxy-3-oxohexan-2-yl)carbamate |
InChI |
InChI=1S/C21H25NO4/c1-17(20(24)13-8-14-23)22(15-18-9-4-2-5-10-18)21(25)26-16-19-11-6-3-7-12-19/h2-7,9-12,17,23H,8,13-16H2,1H3 |
InChI-Schlüssel |
LHXDPHNPCKFXQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)CCCO)N(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13675239.png)










![2,4-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675329.png)
![2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13675341.png)

